1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a nitrofuran moiety, which is known for its significant biological activity
Preparation Methods
The synthesis of 1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves multiple steps, including nitration, oxidation, and esterification of the corresponding furan derivatives . One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further chemical transformations to introduce the naphthyridine moiety and other functional groups.
Chemical Reactions Analysis
1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid . Major products formed from these reactions include nitrofuran derivatives and naphthyridine compounds .
Scientific Research Applications
The nitrofuran moiety is known for its antimicrobial properties, making it a valuable component in the development of new antibacterial agents . Additionally, the compound’s unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of 1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial enzymes involved in the degradation of glucose and pyruvate . This activity affects enzymes such as pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase . The compound is converted by bacterial nitroreductases to electrophilic intermediates, which inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid include other nitrofuran derivatives and naphthyridine compounds . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular targets . The unique combination of the nitrofuran and naphthyridine moieties in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties .
Properties
CAS No. |
24235-62-9 |
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Molecular Formula |
C17H13N3O6 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
1-ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13N3O6/c1-2-19-9-13(17(22)23)15(21)12-7-4-10(18-16(12)19)3-5-11-6-8-14(26-11)20(24)25/h3-9H,2H2,1H3,(H,22,23) |
InChI Key |
RTBGMVRXYPTHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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